molecular formula C30H60O2 B128074 2-tetradecylhexadecanoic Acid CAS No. 66880-77-1

2-tetradecylhexadecanoic Acid

Cat. No.: B128074
CAS No.: 66880-77-1
M. Wt: 452.8 g/mol
InChI Key: ICSUXOJHXOJPOK-UHFFFAOYSA-N
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Comparison with Similar Compounds

Uniqueness: 2-Tetradecylhexadecanoic acid is unique due to its specific structure, which includes a tetradecyl group attached to the second carbon of the hexadecanoic acid chain. This structural feature imparts distinct physicochemical properties and biological activities compared to other long-chain fatty acids .

Properties

IUPAC Name

2-tetradecylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30(31)32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSUXOJHXOJPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434002
Record name 2-tetradecylhexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66880-77-1
Record name 2-tetradecylhexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-tetradecylhexadecanoic acid interact with DNA, and what are the implications for gene delivery?

A1: [] this compound, when incorporated into cationic lipids, can form complexes with DNA. These complexes form due to electrostatic interactions between the positively charged cationic lipid headgroup and the negatively charged phosphate backbone of the DNA. This interaction allows the DNA to be compacted and encapsulated, protecting it from degradation and facilitating its entry into cells. This complexation has been observed at both low and high pH values []. The ability to form these complexes makes this compound-containing lipids promising candidates for non-viral gene delivery vectors [].

Q2: What is known about the structure of this compound and its derivatives?

A2: While the provided research excerpts don't directly provide the molecular formula or weight of this compound, they highlight its structural features. It is a long-chain fatty acid with a saturated hydrocarbon tail (tetradecylhexadecane) attached to a carboxylic acid headgroup. The research focuses on its incorporation into more complex molecules like cationic lipids, where it serves as the lipophilic tail. [, , , , ] The synthesis of various glycolipids incorporating this compound is described, highlighting its versatility in constructing complex molecules for studying biological interactions [, , , ].

Q3: Are there any studies exploring the in vitro efficacy of this compound-based compounds for gene delivery?

A3: Yes. [] Research indicates that cationic lipids containing this compound exhibit good transfection efficacy in in vitro experiments []. This suggests their potential for delivering genetic material into cells, paving the way for further investigation into their application in gene therapy.

Q4: What analytical techniques were employed to study the interaction of this compound-based lipids with DNA?

A5: [] Researchers utilized a combination of techniques to investigate the interaction between this compound-based lipids and DNA. Langmuir monolayer studies at the air-water interface provided insights into their complex formation []. Grazing incidence X-ray diffraction (GIXD) and X-ray reflectivity (XR) were employed to analyze the structural organization of DNA within these complexes []. These sophisticated techniques provide valuable information about the molecular arrangements and interactions crucial for understanding the efficacy and safety of potential gene delivery systems.

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